
(2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal: is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an aldehyde group at the end of a propenal chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal typically involves the following steps:
Nitration: The nitro group is introduced via nitration, which involves treating the brominated phenyl compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Aldol Condensation: The final step involves an aldol condensation reaction between the brominated and nitrated phenyl compound and an aldehyde, such as acetaldehyde, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid.
Reduction: Formation of (2E)-3-(4-bromo-2-aminophenyl)prop-2-enal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.
類似化合物との比較
Similar Compounds
(2E)-3-(4-chloro-2-nitrophenyl)prop-2-enal: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enal: Similar structure but with a fluorine atom instead of bromine.
(2E)-3-(4-iodo-2-nitrophenyl)prop-2-enal: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and potential
特性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC名 |
(E)-3-(4-bromo-2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrNO3/c10-8-4-3-7(2-1-5-12)9(6-8)11(13)14/h1-6H/b2-1+ |
InChIキー |
FBWJLOVQMUCMDU-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C=O |
正規SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



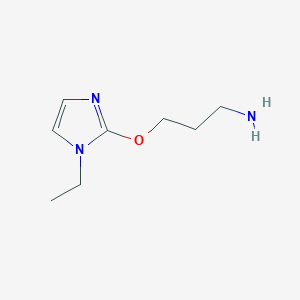
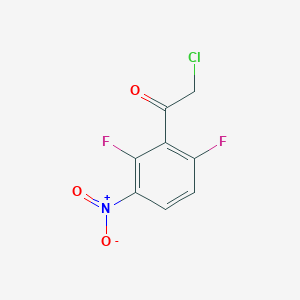
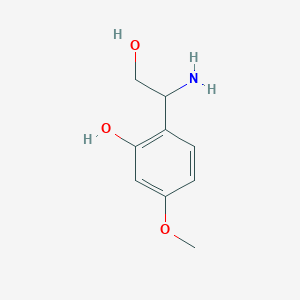
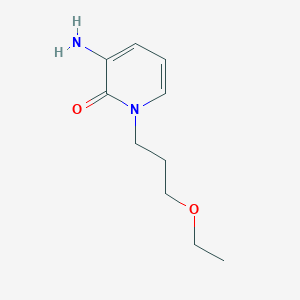

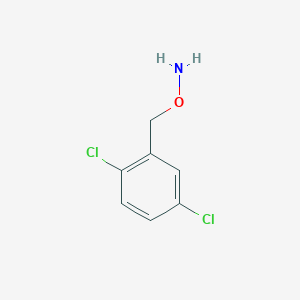
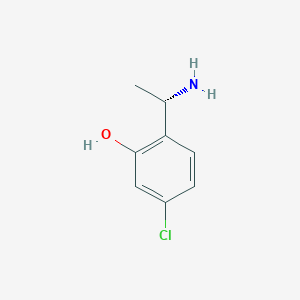
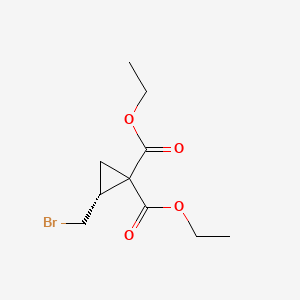
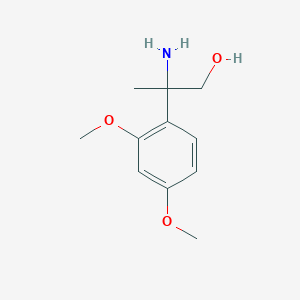
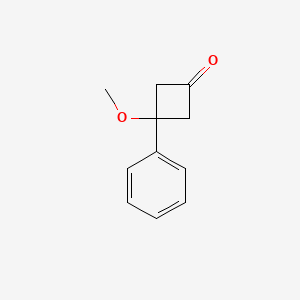
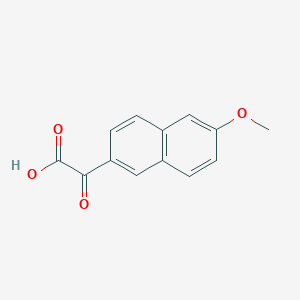

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
